molecular formula C15H10Cl2O2 B12717239 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- CAS No. 83806-33-1

2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)-

Cat. No.: B12717239
CAS No.: 83806-33-1
M. Wt: 293.1 g/mol
InChI Key: QNGCOUPEVFEADA-UHFFFAOYSA-N
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Description

2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- is a chemical compound with the molecular formula C15H10Cl2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- typically involves the reaction of 5-chlorosalicylaldehyde with 4-chlorobenzyl chloride in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction leads to the formation of an alcohol .

Scientific Research Applications

2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

83806-33-1

Molecular Formula

C15H10Cl2O2

Molecular Weight

293.1 g/mol

IUPAC Name

(5-chloro-1-benzofuran-2-yl)-(4-chlorophenyl)methanol

InChI

InChI=1S/C15H10Cl2O2/c16-11-3-1-9(2-4-11)15(18)14-8-10-7-12(17)5-6-13(10)19-14/h1-8,15,18H

InChI Key

QNGCOUPEVFEADA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC3=C(O2)C=CC(=C3)Cl)O)Cl

Origin of Product

United States

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